Cas no 5909-58-0 (10-(3-Methylbutyl)-5lambda~6~-phenothiazine-5,5(10H)-dione)

10-(3-Methylbutyl)-5lambda~6~-phenothiazine-5,5(10H)-dione structure
5909-58-0 structure
Product name:10-(3-Methylbutyl)-5lambda~6~-phenothiazine-5,5(10H)-dione
CAS No:5909-58-0
MF:C17H19NO2S
MW:301.403
CID:2833956
PubChem ID:71363736

10-(3-Methylbutyl)-5lambda~6~-phenothiazine-5,5(10H)-dione Chemical and Physical Properties

Names and Identifiers

    • 5909-58-0
    • DTXSID60787244
    • 10-isopentyl-10h-phenothiazine-5,5-di-oxide
    • DTXCID20737987
    • 10-(3-Methylbutyl)-5lambda~6~-phenothiazine-5,5(10H)-dione
    • Inchi: InChI=1S/C17H19NO2S/c1-13(2)11-12-18-14-7-3-5-9-16(14)21(19,20)17-10-6-4-8-15(17)18/h3-10,13H,11-12H2,1-2H3
    • InChI Key: IKMSDCZKJBDYNO-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 301.11365002Da
  • Monoisotopic Mass: 301.11365002Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 424
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 45.8Ų

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